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Tetradecylguanidine

monohydrochloride

CAS No.: 19098-08-9

Cat. No.: B1144381

Get Quote

Abstract
Tetradecylguanidine (TDG) is a cationic amphiphilic compound exhibiting potent broad-

spectrum antimicrobial activity. Its efficacy stems from the optimal balance between its

hydrophobic tetradecyl (

) tail and the hydrophilic cationic guanidinium headgroup, facilitating rapid bacterial membrane
disruption. This guide provides a comprehensive technical protocol for the synthesis of the
active pharmaceutical ingredient (API) and its subsequent formulation into durable
antimicrobial coatings. We focus on two primary delivery systems: Polymer Matrix Integration
(Composite Coating) for long-term durability and Physical Adsorption (Dip Coating) for rapid
surface functionalization.
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Alkylguanidines function by electrostatically adsorbing to the negatively charged bacterial cell

envelope (lipopolysaccharides in Gram-negatives; teichoic acids in Gram-positives). The alkyl

tail then inserts into the lipid bilayer, causing destabilization, pore formation, and leakage of

intracellular contents.

While polyhexamethylene guanidine (PHMG) is a standard industrial biocide, monomeric

tetradecylguanidine offers distinct advantages in specific coating applications:

Defined Molecular Weight: Unlike polydisperse polymers, TDG is a single chemical entity,

simplifying regulatory characterization.

Membrane Insertion: The

chain length is often cited as optimal for intercalating into the phospholipid bilayer of S.
aureus and E. coli, maximizing bactericidal kinetics compared to shorter (

) or longer (

) chains which may aggregate or fail to penetrate.

Mechanism Visualization
The following diagram illustrates the synthesis of the active compound and its mechanism of

action on the bacterial membrane.
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Caption: Workflow from chemical synthesis of Tetradecylguanidine to its biocidal mechanism of

action involving electrostatic attraction and membrane intercalation.
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Part 1: Preparation of the Active
(Tetradecylguanidine HCl)
Before formulation, the active ingredient must be synthesized and purified. Commercial

sources are available, but in-house synthesis ensures purity and control over the counter-ion

(e.g., HCl vs. Acetate).

Materials
Tetradecylamine (98%): The hydrophobic backbone.

Cyanamide (50% aq. solution or solid): The guanidinylating agent.[1]

Solvents: Ethanol (absolute), Diethyl Ether (for precipitation).

Reagents: Hydrochloric acid (HCl, 4M in dioxane or aqueous).

Protocol 1: Guanylation Reaction[3]
Salt Formation: Dissolve 10.0 g (46.8 mmol) of tetradecylamine in 50 mL of ethanol. Add an

equimolar amount of HCl (approx. 11.7 mL of 4M HCl) dropwise to form the amine

hydrochloride salt. Stir for 30 min.

Why? The free amine is nucleophilic, but the reaction with cyanamide is most efficient

when the amine is protonated or in equilibrium, preventing side reactions.

Addition: Add 2.36 g (56.2 mmol, 1.2 eq) of cyanamide to the solution.

Reflux: Heat the mixture to reflux (

) for 12–16 hours under a nitrogen atmosphere.

Monitoring: Use TLC (Mobile phase: Methanol/DCM 1:9) to monitor the disappearance of

the amine.

Isolation: Cool the reaction mixture to room temperature. Concentrate the solvent to ~20% of

the original volume using a rotary evaporator.
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Crystallization: Add 100 mL of cold diethyl ether to precipitate the crude product. Filter the

white solid.

Purification: Recrystallize from hot ethanol/acetone. Dry under vacuum at

for 24 hours.

Target Yield: >85%.

Validation: Check melting point (approx.

depending on crystal form) and ESI-MS (

m/z).

Part 2: Coating Formulation Protocols
We present two distinct formulation strategies depending on the substrate and intended use.

Strategy A: Durable Polyurethane Composite Coating
Application: Catheters, medical device housings, high-touch surfaces. Concept: TDG is

dissolved within a medical-grade polyurethane (PU) matrix. As the solvent evaporates, TDG is

trapped but remains active at the surface due to surface segregation (blooming).

Materials
Active: Tetradecylguanidine HCl (prepared above).

Binder: Medical-grade Polyurethane (e.g., Tecoflex or similar thermoplastic PU).

Solvent System: Tetrahydrofuran (THF) / Ethanol (90:10 v/v).

Note: THF dissolves PU; Ethanol helps solubilize the cationic TDG.

Protocol
Polymer Dissolution: Prepare a 5 wt% solution of PU in THF. Stir overnight until a clear,

viscous solution is obtained.
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Active Preparation: Separately, dissolve TDG-HCl in ethanol to create a 100 mg/mL stock

solution.

Formulation Mixing: Add the TDG stock to the PU solution to achieve a final concentration of

1% to 3% (w/w relative to polymer).

Critical Step: Add slowly while stirring to prevent polymer precipitation. The solution should

remain clear.

Degassing: Sonicate the formulation for 10 minutes to remove air bubbles.

Application (Dip/Cast):

Dip Coating: Immerse the substrate (e.g., glass slide, catheter segment) into the solution

at a speed of 2 mm/sec. Withdraw at the same speed.

Casting: Pour into a PTFE mold for free-standing films.

Drying: Dry at room temperature for 2 hours, followed by vacuum drying at

for 24 hours to remove residual THF.

Strategy B: Rapid Physical Adsorption (Self-Assembled
Monolayer-like)
Application: Research slides, temporary sterile surfaces, hydrophilic substrates (glass,

cellulose). Concept: Exploits the high affinity of the cationic guanidinium headgroup for

negatively charged surfaces (glass/silica), orienting the hydrophobic tail outward or forming a

bilayer.

Protocol
Substrate Pre-treatment: Clean glass/silica substrates with Piranha solution (

) or Oxygen Plasma (5 min) to maximize surface hydroxyl groups (negative charge).

Safety: Piranha solution is extremely corrosive and reacts violently with organics.

Solution Prep: Dissolve TDG-HCl in absolute ethanol at a concentration of 1–5 mM.
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Incubation: Immerse the clean substrate into the solution for 1–6 hours at room temperature.

Rinsing: Remove substrate and rinse copiously with fresh ethanol to remove loosely bound

multilayers.

Curing: Dry under a stream of nitrogen. Bake at

for 1 hour to stabilize the adsorbed layer.

Characterization & Validation
Every batch of coated material must be validated to ensure the active is present and functional.

Surface Characterization
Technique Expected Result Purpose

Contact Angle

Increase (e.g., from

to

)

Confirms presence of

hydrophobic

tails at the interface.

ATR-FTIR

Peaks at ~1640

(C=N) and ~3300

(N-H)

Identifies guanidine functional

groups on the surface.

XPS
Detection of Nitrogen (N1s

signal)

Quantifies surface coverage of

the amine/guanidine species.

Antimicrobial Efficacy Testing (ISO 22196 Modified)
Inoculum: Prepare a suspension of S. aureus (ATCC 6538) or E. coli (ATCC 8739) adjusted

to

CFU/mL in nutrient broth.

Contact: Place 100
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L of inoculum onto the coated surface (2x2 cm). Cover with a sterile polyethylene film to
spread the liquid.

Incubation: Incubate at

for 24 hours in a humidified chamber.

Recovery: Wash the surface with 10 mL of neutralizing broth (D/E Neutralizing Broth) to

recover surviving bacteria.

Enumeration: Plate serial dilutions on agar. Calculate Log Reduction compared to an

uncoated control.

Target:

Log reduction (99.9% kill) is considered effective for antimicrobial coatings.

Troubleshooting & Optimization
Issue: Coating Haze or Phase Separation (Strategy A)

Cause: Incompatibility between the hydrophobic PU and the hydrophilic guanidinium salt.

Solution: Switch the counter-ion. Convert TDG-HCl to TDG-Stearate or TDG-Dodecylsulfate

(hydrophobic ion pairing). This significantly improves solubility in THF/Toluene and matrix

compatibility.

Issue: Low Durability / Leaching
Cause: Physical adsorption (Strategy B) is weak against abrasion.

Solution: Use a cross-linker. Add a small amount of di-isocyanate or use a primer layer (e.g.,

polydopamine) to covalently anchor the guanidine to the surface.

Issue: Cytotoxicity
Cause: High concentrations of cationic surfactants can lyse mammalian cells.

Solution: Perform an elution cytotoxicity test (ISO 10993-5). If cytotoxic, reduce TDG loading

to <1% or wash the coating for 24 hours in PBS before use to remove loosely bound "burst
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release" fraction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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